6-bromo-1,4-dichloroisoquinoline
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Overview
Description
6-Bromo-1,4-dichloroisoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. It has the molecular formula C₉H₄BrCl₂N and a molecular weight of 276.9 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to an isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1,4-dichloroisoquinoline typically involves halogenation reactions. One common method is the bromination and chlorination of isoquinoline derivatives. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,4-dichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce new functional groups onto the isoquinoline ring.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
6-Bromo-1,4-dichloroisoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials and as a building block for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-1,4-dichloroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 6-Bromo-1,3-dichloroisoquinoline
- 6-Bromo-3,4-dichloroquinoline
- 7-Bromoisoquinoline
- 7-Bromo-8-hydroxyquinoline
Comparison: 6-Bromo-1,4-dichloroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
CAS No. |
1254514-12-9 |
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Molecular Formula |
C9H4BrCl2N |
Molecular Weight |
276.94 g/mol |
IUPAC Name |
6-bromo-1,4-dichloroisoquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-1-2-6-7(3-5)8(11)4-13-9(6)12/h1-4H |
InChI Key |
XFPCRDPGSHRSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=C2Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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